3,5-Dimethyl-2-prop-2-enylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

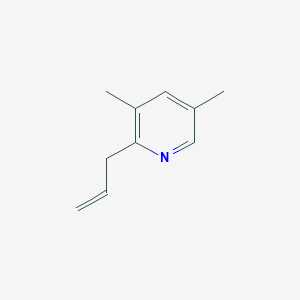

2-Allyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of the allyl group (a three-carbon chain with a double bond) and two methyl groups at the 3 and 5 positions makes this compound unique

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the heterocyclization of allylamine with other amines in the presence of palladium catalysts . This method typically requires specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent.

Industrial Production Methods: Industrial production of 2-Allyl-3,5-dimethylpyridine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like condensation reactions followed by purification through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 2-Allyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the allyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Alkylated or acylated pyridine compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dimethyl-2-prop-2-enylpyridine serves as an important building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reactions. It can be utilized to synthesize more complex organic molecules, making it valuable in the development of new materials and specialty chemicals.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication through modulation of specific cellular pathways, making it a candidate for further research in antiviral therapies.

- Anticancer Effects : The compound has been evaluated for its anticancer potential. Studies on cancer cell lines have reported that it induces apoptosis (programmed cell death), particularly through the activation of caspase pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its biological activities make it a candidate for targeting specific diseases, including infections and cancers.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Testing

In controlled laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be:

- S. aureus : 32 µg/mL

- E. coli : 64 µg/mL

These results indicate potent antimicrobial properties that warrant further exploration for therapeutic applications.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), varying concentrations of the compound were administered to evaluate its effects on apoptosis markers. The findings revealed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was approximately:

- IC50 Value : 15 µM

This suggests significant anticancer potential worth investigating further.

Mecanismo De Acción

The mechanism of action of 2-Allyl-3,5-dimethylpyridine involves its interaction with various molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

2-Ethyl-3,5-dimethylpyridine: Similar in structure but with an ethyl group instead of an allyl group.

3,5-Dimethylpyridine: Lacks the allyl group, making it less reactive in certain chemical reactions.

2-Allyl-4,6-dimethylpyridine: Similar but with different methyl group positions.

Uniqueness: 2-Allyl-3,5-dimethylpyridine is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

113985-35-6 |

|---|---|

Fórmula molecular |

C10H13N |

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

3,5-dimethyl-2-prop-2-enylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |

Clave InChI |

XXNQPUADQKRVEF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1)CC=C)C |

SMILES canónico |

CC1=CC(=C(N=C1)CC=C)C |

Sinónimos |

Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.